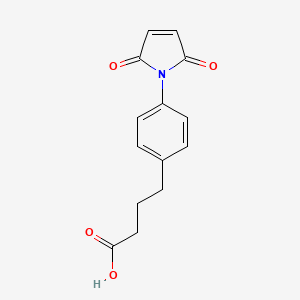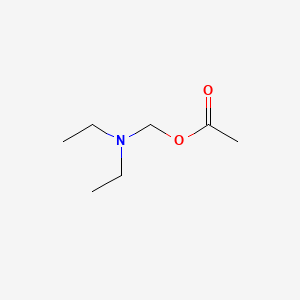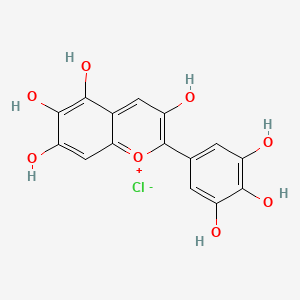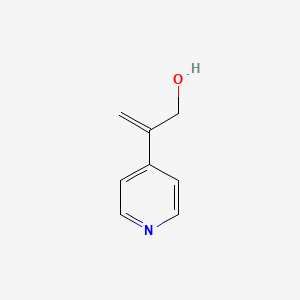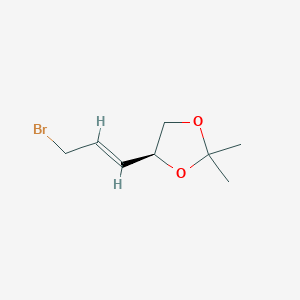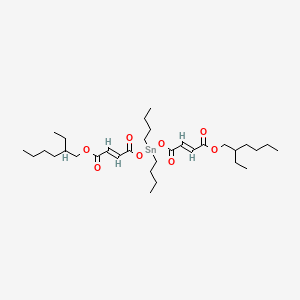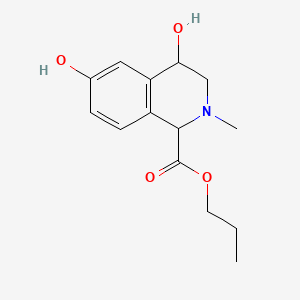
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) is a complex organic compound that features both acetyloxy and dinitrophenyl hydrazone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) typically involves the condensation of 1,3-Bis(acetyloxy)-2-propanone with 2,4-dinitrophenylhydrazine. This reaction is usually carried out in an acidic medium under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the acetyloxy groups, often requiring a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) involves its interaction with molecular targets through its hydrazone and acetyloxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine: Similar in structure but with different substituents on the hydrazone group.
4-((2,4-Dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl derivatives: These compounds also feature the 2,4-dinitrophenylhydrazone group but differ in the rest of the molecular structure.
Propiedades
Número CAS |
54420-10-9 |
|---|---|
Fórmula molecular |
C13H14N4O8 |
Peso molecular |
354.27 g/mol |
Nombre IUPAC |
[3-acetyloxy-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate |
InChI |
InChI=1S/C13H14N4O8/c1-8(18)24-6-10(7-25-9(2)19)14-15-12-4-3-11(16(20)21)5-13(12)17(22)23/h3-5,15H,6-7H2,1-2H3 |
Clave InChI |
WGSVNTFXSQAUAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


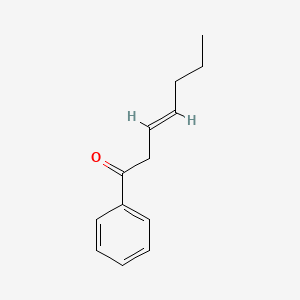
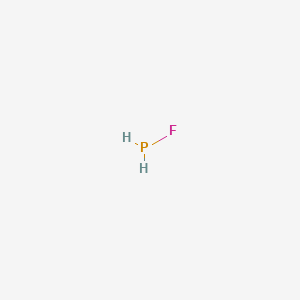

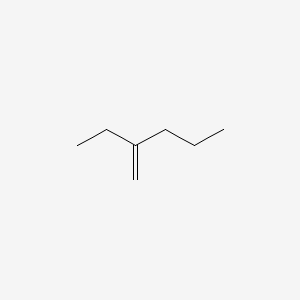
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

